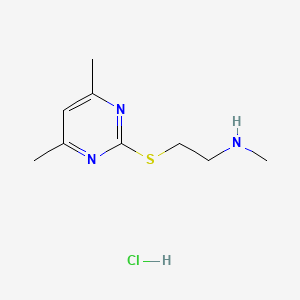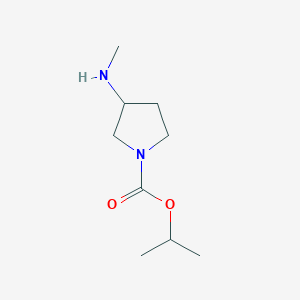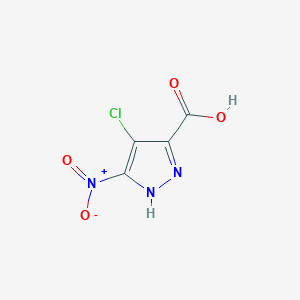
6,7-Dichloroquinazolin-4(3H)-one
Overview
Description
6,7-Dichloroquinazolin-4(3H)-one is a chemical compound with the CAS Number: 6958-39-0. It has a molecular weight of 215.04 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrogen chloride in N-methyl-acetamide and N,N-dimethyl-formamide under a nitrogen atmosphere. The reaction mixture is heated at 120°C for six hours .Molecular Structure Analysis
The molecular formula of this compound is C8H4Cl2N2O . The InChI Code is 1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.205 mg/ml .Scientific Research Applications
Neuroprotective Properties
- Cerebroprotective Activity : Novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one show significant cerebroprotective properties, potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease and cerebral ischemia (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Anticancer Applications
- Apoptosis Induction in Cancer Cells : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, acts as a potent apoptosis inducer with high efficacy in breast and other cancer models. It also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).
- Antimycobacterial and Photosynthesis-Inhibiting Activity : Certain 6-chloro substituted quinazolinone derivatives show significant antimycobacterial activity, with potential applications in treating mycobacterial infections (Kubicová et al., 2003).
Antimicrobial and Anti-Inflammatory Properties
- Antimicrobial and Anti-Inflammatory Activities : Novel 2-methylquinazolin-4(3H)-one derivatives exhibit promising anti-inflammatory and antimicrobial activities. Some compounds demonstrated significant inhibitory activity against TNF-α and IL-6 (Keche & Kamble, 2014).
Material Science and Chemistry
- Corrosion Inhibition in Metals : Quinazolinone and pyrimidinone molecules, such as 6-chloroquinazolin-4(3H)-one, have been evaluated for their corrosion inhibition effectiveness on mild steel in acidic media, demonstrating significant potential in materials science (Saha, Murmu, Murmu, & Banerjee, 2016).
Cardiovascular Applications
- Vasodilation and Hypotension : A novel 3-benzylquinazolin-4(3H)-one derivative, Z32, has been shown to induce vasorelaxation and lower arterial pressure, implicating its potential use in treating hypertension (Li et al., 2016).
Safety and Hazards
The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
6,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESAHLRLKCVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289822 | |
| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-39-0 | |
| Record name | 6958-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)









![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)


